

Caldiamide sodium extracellular fluid compartment distribution studies

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Compound Focus: Caldiamide sodium

CAS No.: 131410-50-9

Cat. No.: S1496349

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Application Notes: Caldiamide Sodium

Caldiamide sodium (CAS 122760-91-2) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is used in a 1:20 molar ratio with gadodiamide (Gd DTPA-BMA) in the formulation of the contrast agent Omniscan. Its primary function is to act as a stabilizing agent, helping to prevent gadolinium dissociation by ensuring the ligand is fully complexed [1].

The key pharmacological characteristic of **caldiamide sodium** is its rapid clearance from the plasma and confinement to the **extracellular fluid compartment**, with elimination primarily via glomerular filtration in the kidneys [1].

Pharmacokinetic Profile & Distribution Data

The quantitative data from the pivotal rat study is summarized in the tables below.

Table 1: Key Pharmacokinetic Parameters in Rats [1]

Parameter	Value
Elimination Half-life	0.31 hours

Parameter	Value
Volume of Distribution	244 ml/kg
Plasma Clearance	9.2 ml/min/kg

Table 2: Cumulative Excretion of Radioactivity (After IV dose of 0.015 mmol/kg) [1]

Time Post-injection	Urinary Excretion	Fecal Excretion
4 hours	86.6%	Not Specified
120 hours	95.3%	3.3%

Table 3: Metabolite Profile in Urine (by HPLC and ICP-AES) [1]

Substance	Relative Quantity in Urine
Unchanged Caldiamide Sodium	~92%
Zinc (Zn) Transchelation Form	~7%
Copper (Cu) Transchelation Form	~1%

Experimental Protocol & Methodology

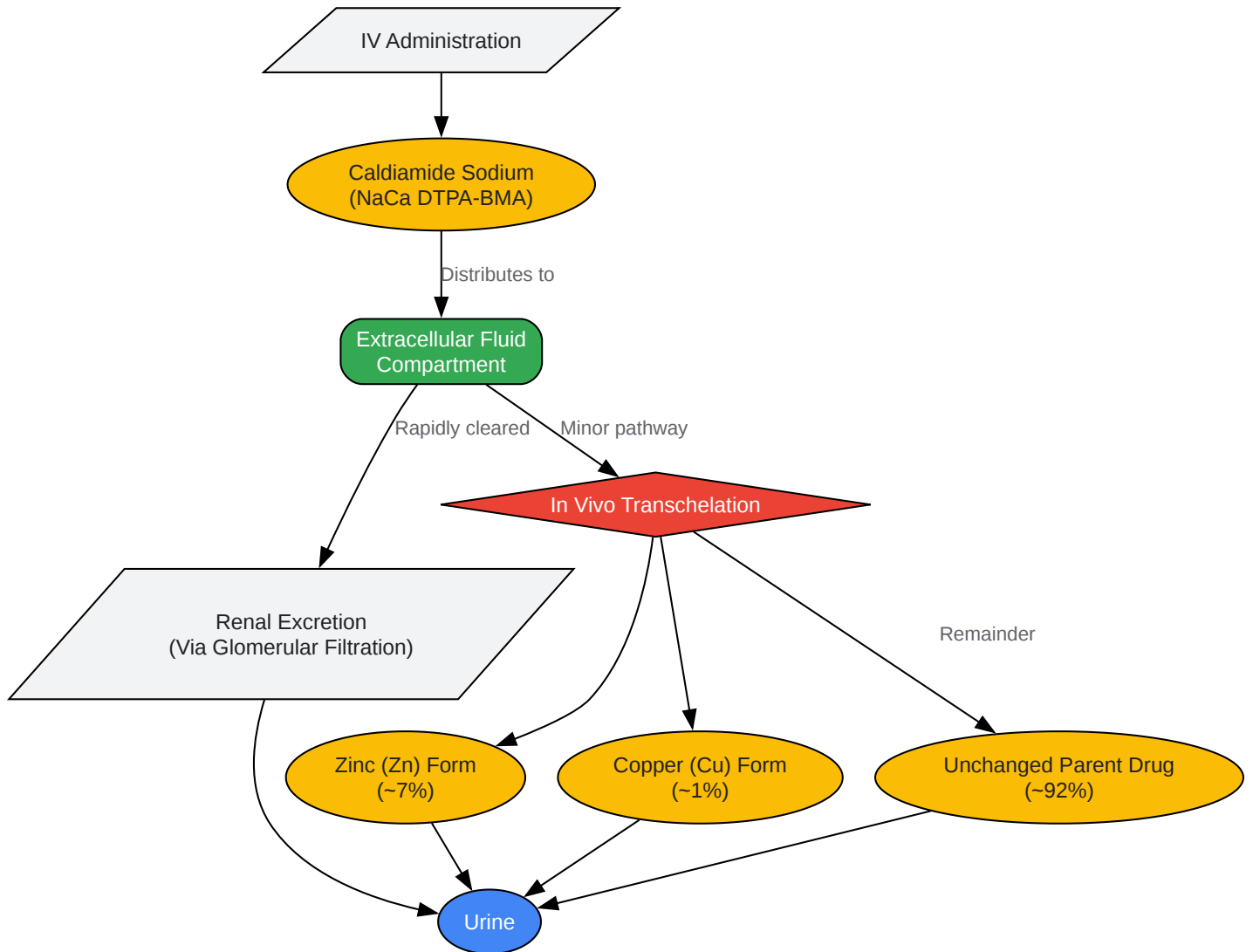
Below is a detailed protocol based on the in vivo pharmacokinetic and stability study in rats [1].

- **1. Test Article Preparation:** Prepare the ^{14}C -labeled **caldiamide sodium** (NaCa DTPA-BMA) solution for intravenous injection. The specific activity of the radiolabel should be determined for accurate quantification.
- **2. Animal Dosing:** Administer a single intravenous bolus dose of 0.015 mmol/kg via a suitable vein (e.g., tail vein) to laboratory rats. Animals should be fasted prior to dosing with free access to water.
- **3. Blood Sample Collection:** Collect blood samples from the animals at pre-determined time points post-dose (e.g., 2, 5, 15, 30, 60 minutes). Plasma is separated by centrifugation.

- **4. Urine and Feces Collection:** House animals in metabolic cages. Collect urine and feces samples cumulatively over intervals up to 120 hours post-dose.
- **5. Radioactivity Measurement:** Measure the radioactivity in plasma, urine, and fecal samples using a scintillation counter to determine the concentration-time profile and total excretion.
- **6. Metabolite Identification (HPLC Analysis)**
 - **Sample Preparation:** Process urine samples, which may involve dilution and filtration.
 - **Chromatography:** Analyze samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a radioactivity detector.
 - **Peak Identification:** Identify the peaks corresponding to the parent drug and its metabolites by comparing their retention times with authentic standards.
- **7. Metal Ion Specific Detection (ICP-AES Analysis)**
 - **Sample Preparation:** Digest urine samples in nitric acid if necessary.
 - **Spectrometry:** Analyze the samples using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).
 - **Quantification:** Quantify the calcium (Ca), zinc (Zn), and copper (Cu) content associated with the drug-derived compounds in the urine to confirm the transchelation products.

Metabolic Pathway Visualization

The following diagram illustrates the in vivo metabolic fate of **caldiamide sodium** as identified in the study, showing the minor transchelation that occurs.



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In Vivo Disposition and Metabolism of **Caldiamide Sodium**

Conclusion and Research Implications

Caldiamide sodium exhibits a favorable pharmacokinetic profile for its role as an excipient in gadolinium-based contrast agents. Its rapid confinement to the extracellular space and swift renal elimination minimize systemic retention. The in vivo stability is high, with only minimal transchelation of the calcium ion by endogenous zinc and copper ions observed [1]. These properties support its use in improving the safety profile of associated diagnostic formulations. Further clinical studies in humans would be valuable to confirm these preclinical findings.

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References

1. Pharmacokinetics and stability of caldiamide in rats sodium [pubmed.ncbi.nlm.nih.gov]

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